Shaker potassium channel
Description
Properties
CAS No. |
143403-88-7 |
|---|---|
Molecular Formula |
C18H20N4 |
Synonyms |
Shaker potassium channel |
Origin of Product |
United States |
Molecular Biology and Genetics of Shaker Potassium Channels
Gene Organization and Genomic Landscape
The genomic architecture of the Shaker gene and its relatives reveals a history of duplication and diversification, leading to a large and functionally varied family of potassium channels.
The Shaker gene was first genetically mapped in Drosophila melanogaster. The Shaker gene complex (ShC) is a large genetic locus, spanning over 350 kilobases in the 16F region of the X chromosome nih.gov. This complex is not only the structural locus for a family of potassium channels but also contains other functions relevant to the nervous system nih.gov.
In mammals, homologues of the Shaker gene, part of the Kv1 family (encoded by the KCNA gene series), are also well-characterized. For instance, the novel mammalian Shaker-related voltage-gated potassium channel gene, Kv1.7 (KCNA7), has been mapped to mouse chromosome 7 and human chromosome 19q13.3 nih.gov. This chromosomal region in humans has also been implicated as potentially containing a diabetic susceptibility locus nih.gov.
The identification and localization of Shaker-family genes have extended to various plant species, where they play crucial roles in potassium uptake and transport. The number and location of these genes vary significantly across different plant genomes, as illustrated in the table below.
| Species | Number of Shaker Genes Identified | Chromosomal Distribution |
| Oryza sativa (Rice) | 8 | Chromosomes 1, 2, 5, 6, and 7 nih.gov |
| Manihot esculenta (Cassava) | 13 | Unevenly distributed across 10 of the 18 chromosomes mdpi.com |
| Brassica rapa var. chinensis (Chinese Cabbage) | 13 | Unevenly distributed across eight chromosomes researchgate.net |
| Gossypium hirsutum (Upland Cotton) | 24 | Distributed across 14 of the 26 chromosomes mdpi.com |
| Actinidia chinensis (Kiwifruit) | 28 | Distributed on 18 chromosomes researchgate.net |
This table summarizes the chromosomal distribution of Shaker K+ channel genes in various plant species.
The diversity of the Shaker gene family is largely a result of gene duplication events throughout evolution. In mammals, it is suggested that the various K+ channel gene subfamilies arose through ancient localized gene duplications, which were followed by chromosomal duplications and rearrangements biocloud.net. This has led to clusters of multiple, sometimes distantly related, K+ channel genes in the genome biocloud.net.
In the plant kingdom, gene duplication has also been a significant force in the expansion of the Shaker K+ channel gene family. For example, in Chinese cabbage, the larger number of Shaker K+ channel members compared to Arabidopsis and rice is attributed to segmental duplication events researchgate.net. Similarly, in cassava, segmental duplication has been identified as a key mechanism for the expansion of this gene family researchgate.net. These duplication events provide the raw genetic material for the evolution of new channel functions and expression patterns.
Transcriptional and Post-Transcriptional Regulation
The functional diversity of Shaker potassium channels is dramatically increased by transcriptional and post-transcriptional regulatory mechanisms, most notably alternative splicing.
Alternative splicing of the pre-mRNA transcribed from the Shaker gene is a primary mechanism for generating a wide array of channel isoforms with distinct functional characteristics from a single gene nih.gov. This process can generate numerous different proteins, leading to channel types that range from rapidly inactivating A-type currents to slowly or non-inactivating delayed rectifier-type currents nih.govjneurosci.org. The functional channels are tetramers, and the ability of these different splice forms to co-assemble into heteromeric channels further amplifies the potential diversity nih.govjneurosci.org.
The regulation of Shaker alternative splicing can be tissue-specific, resulting in distinct patterns of channel expression and function in different cell types nih.gov. Studies in Drosophila have shown that different tissues can exhibit "promiscuous" splicing, where they can splice to multiple acceptor sites, or competitive splicing, where a choice is made between available sites nih.gov. In some tissues, splicing is exclusive to one site, indicating a highly regulated process nih.gov.
Alternative splicing frequently occurs at the 5' and 3' ends of the Shaker coding region, which correspond to the N- and C-terminal domains of the protein, respectively nih.govjneurosci.orgnih.gov. These terminal regions are critical for modulating channel gating, inactivation, and interaction with other proteins.
In Drosophila, there is a notable lack of significant homology between the alternatively spliced N-termini nih.gov. This variability in the N-terminus is a key determinant of the channel's inactivation properties. Different N-terminal splice variants can confer different rates and mechanisms of inactivation. Similarly, the C-terminus also exhibits low homology between splice variants nih.gov. This region is involved in channel assembly, localization, and modulation by intracellular signaling molecules. The alternative splicing of these terminal regions allows for the fine-tuning of channel properties to suit the specific physiological needs of different neurons.
A remarkable instance of alternative splicing has been identified within the pore-forming region (P region) of the Shaker channel in the spiny lobster, Panulirus interruptus nih.govjneurosci.orgnih.gov. This was the first discovery of alternative splicing within the pore of a voltage-dependent ion channel nih.govnih.gov. Three splice variants were found in this critical region:
| Splice Variant | Description | Functional Consequence |
| Pore I | Contains the first version of the P region exon. | Channels with this variant exhibit a slower rate of inactivation nih.gov. |
| Pore II | Contains the second version of the P region exon. | Channels with this variant show differences in voltage dependence for activation, kinetics of inactivation, current rectification, and drug resistance compared to Pore I nih.govjneurosci.org. |
| Pore 0 | Lacks the P region exon entirely. | Does not produce a functional channel nih.govjneurosci.orgnih.gov. |
This table details the characteristics of the three splice variants found within the pore-forming region of the Panulirus interruptus Shaker potassium channel.
The two functional pore variants, Pore I and Pore II, bestow unique electrophysiological characteristics upon the channel nih.govjneurosci.orgnih.gov. This demonstrates that alternative splicing can directly alter the fundamental ion conduction pathway, adding another layer of complexity and functional versatility to the this compound family.
Promoter Element Analysis and Transcriptional Control
The expression of this compound genes is intricately regulated at the transcriptional level, largely dictated by the presence of various cis-acting regulatory elements within their promoter regions. Analysis of these regions in a variety of plant species has revealed a complex array of elements that respond to hormonal signals, abiotic stresses, and developmental cues. This indicates that the transcriptional control of Shaker channels is a key mechanism for plants to adapt to changing environmental conditions and to fulfill specific physiological roles in different tissues and developmental stages.
In several plant species, including peach (Prunus persica), cotton (Gossypium hirsutum), rice (Oryza sativa), and cassava (Manihot esculenta), the promoter regions of Shaker channel genes have been found to contain a diverse set of cis-acting elements. nih.govnih.govyoutube.comnih.gov These can be broadly categorized into three main groups:
Stress-Responsive Elements: These elements enable the plant to modulate Shaker channel expression in response to environmental challenges. For instance, elements responsive to drought, low temperature, and salinity have been identified in the promoters of cotton Shaker genes. nih.gov Similarly, rice Shaker gene promoters contain elements that respond to hormones and light, in addition to stress. youtube.com In peach, stress-responsive, hormone-responsive, and metabolism and development regulatory elements have all been identified. nih.gov
Hormone-Responsive Elements: The presence of these elements suggests that plant hormones play a significant role in regulating the transcription of Shaker channels. This allows for the integration of ion transport with broader physiological processes controlled by hormones.
Metabolism and Development Regulatory Elements: These elements highlight the importance of Shaker channels in the fundamental processes of plant growth and development, ensuring that potassium homeostasis is maintained in a manner that supports these activities.
The specific combination and arrangement of these cis-acting elements in the promoter of each Shaker gene likely determine its unique expression pattern. For example, in rice, while most OsShaker K+ channel genes are expressed in all tissues, their expression levels vary, and they show differential responses to salt and chilling stress. youtube.com This differential regulation is crucial for the plant's ability to fine-tune potassium transport in a tissue-specific and context-dependent manner. Low potassium stress has been shown to induce the expression of certain Shaker family members in Arabidopsis, wheat, and maize. nih.gov
Table 1: Examples of cis-acting elements found in the promoter regions of plant Shaker K+ channel genes and their putative functions.
| Functional Category | Putative Function | Plant Species with Identified Elements |
| Stress-Responsive | Regulation of gene expression in response to environmental stresses like drought, salinity, and cold. | Peach, Cotton, Rice, Cassava |
| Hormone-Responsive | Mediation of gene expression changes in response to plant hormones like abscisic acid. | Peach, Cotton, Rice |
| Metabolism and Development | Control of gene expression during various stages of plant growth and development. | Peach, Cotton |
| Light-Responsive | Regulation of gene expression in response to light cues. | Rice |
mRNA Stability and Translational Efficiency
The regulation of this compound expression extends beyond transcription to post-transcriptional mechanisms, including mRNA stability and translational efficiency. mdpi.comnih.gov These processes provide an additional layer of control, allowing for rapid and localized adjustments in channel protein levels without the need for de novo transcription. While the specific mechanisms governing the stability of all Shaker channel mRNAs are not fully elucidated, research has highlighted the role of microRNAs in the translational control of certain Shaker family members.
MicroRNAs (miRNAs) are small, non-coding RNA molecules that can bind to complementary sequences on target messenger RNAs (mRNAs), leading to translational repression or mRNA degradation. nih.gov This mechanism allows for fine-tuning of protein expression. In the context of Shaker-like channels, a notable example is the regulation of Kv1.1, a voltage-gated potassium channel, by miR-129-5p. Studies have shown that miR-129-5p can suppress the translation of Kv1.1 mRNA in dendrites, a process that is dependent on the mTORC1 kinase. nih.gov This localized control of translation allows for precise modulation of neuronal excitability in specific subcellular compartments.
The developmental regulation of Shaker and Shab-like potassium channel gene expression in embryonic spinal neurons also points to the importance of post-transcriptional control. The increase in the density of the delayed rectifier potassium current (IKv) during development is dependent on new RNA synthesis, suggesting that an increase in RNA synthesis or stability is a probable initial step in producing more channels. nih.gov The heterogeneous expression patterns of Kv1.1 (Shaker) and Kv2.2 (Shab) transcripts during the period of current development further suggest a complex regulatory landscape that could involve both transcriptional and post-transcriptional mechanisms. nih.gov
While direct evidence for the broader mechanisms of mRNA stability and translational efficiency for the entire Shaker family is still emerging, the documented role of miRNAs in regulating a key member of this family underscores the significance of these post-transcriptional control points.
Genetic Manipulation and Functional Genomics Studies
Gene Knockout and Overexpression Models
The use of gene knockout and overexpression models has been instrumental in elucidating the physiological roles of Shaker potassium channels in both animals and plants. These genetic manipulations allow researchers to study the consequences of the absence or abundance of specific channel subunits, providing insights into their function in complex biological systems.
In animal models, the creation of a transgenic mouse overexpressing a Shaker-type K+ channel gene yielded paradoxical results. Instead of the expected reduction in neuronal network excitability, the mice exhibited a hyperexcitable phenotype. researchgate.netscilit.com This was attributed to a complex deregulation of endogenous Shaker genes, suggesting that the nervous system maintains a delicate balance of ion channel expression and that simply increasing the dosage of one channel type can have widespread and unexpected consequences on the expression of others. researchgate.netscilit.com Studies on knockout animal models for Kv1.3, a member of the Shaker family, have also been crucial in confirming its role in various pathologies, including autoimmune diseases and cancer. frontiersin.org
In plants, gene knockout and overexpression studies have largely focused on the role of Shaker channels in nutrient uptake and stress tolerance. For example, the Arabidopsis akt1 mutant, which has a disrupted AKT1 gene, shows a reduced capacity for potassium uptake, leading to visible deficiency symptoms under low potassium conditions. mdpi.com Conversely, overexpressing certain Shaker family members has been shown to enhance tolerance to abiotic stresses. Overexpression of GmAKT1 in soybean and Arabidopsis improves salt tolerance by enhancing K+ uptake and maintaining a favorable intracellular K+/Na+ ratio. uniprot.org Similarly, a knockout of the outwardly-rectifying channel NtSKOR1B in tobacco was found to enhance salt tolerance by inhibiting K+ efflux from root and leaf tissues under salt stress. uniprot.org
Table 2: Examples of Phenotypes Observed in Shaker K+ Channel Gene Knockout and Overexpression Models.
| Organism | Gene | Genetic Modification | Phenotype |
| Mouse | Aplysia Shaker-type K+ channel | Overexpression | Hyperexcitable neuronal network, deregulation of endogenous Shaker genes. researchgate.netscilit.com |
| Arabidopsis thaliana | AKT1 | Knockout | Reduced K+ uptake capacity, leaf yellowing under low K+ conditions. mdpi.com |
| Soybean / Arabidopsis thaliana | GmAKT1 | Overexpression | Improved salt tolerance, increased K+ concentration, and reduced Na+/K+ ratio. uniprot.org |
| Tobacco | NtSKOR1B | Knockout | Enhanced salt tolerance due to inhibited K+ efflux. uniprot.org |
Mutagenesis Strategies (e.g., Site-Directed Mutagenesis)
Site-directed mutagenesis has been a cornerstone of research into the structure-function relationships of Shaker potassium channels. This technique allows for the precise alteration of the channel's amino acid sequence, enabling researchers to probe the roles of specific residues in channel gating, ion selectivity, and pharmacology.
Mutagenesis studies have been particularly informative in identifying the key components of the channel's pore and voltage sensor. For example, mutations in the highly conserved TXXTXGYG sequence in the P region, which forms the selectivity filter, have been shown to disrupt ion selectivity. nih.gov The S6 transmembrane segment, which lines the inner vestibule of the pore, has also been a target of mutagenesis. A single point mutation in S6 was found to significantly decrease the potassium affinity of the Shaker channel, revealing important ion-ion interactions within the pore.
The voltage-sensing domain (VSD), composed of the S1-S4 transmembrane segments, is responsible for detecting changes in the membrane potential and initiating channel opening. The S4 segment, with its regularly spaced positively charged residues, is the primary voltage sensor. Site-directed mutagenesis of these charged residues has been crucial in developing and testing models of voltage-dependent gating. Furthermore, mutations in the pore region have been shown to affect not only ion permeation but also channel gating, indicating a close coupling between these two processes. nih.gov For instance, mutations of the residue T442 in the pore region of the Shaker channel resulted in dramatic effects on channel kinetics, with some mutants exhibiting deactivation time constants and channel open times that were orders of magnitude longer than the wild-type channel. nih.gov
Table 3: Examples of Site-Directed Mutagenesis Studies on Shaker Potassium Channels and their Findings.
| Target Region/Residue | Mutation | Key Finding |
| S6 Segment | A463C | Decreased the apparent internal potassium affinity of the channel. |
| Pore Region (T442) | T442S, T442G | Greatly prolonged channel open times and shifted the voltage dependence of activation. nih.gov |
| Pore Region (Y445, G446) | Double deletion | Resulted in a nonselective channel that deactivates very slowly. nih.gov |
| S4 Segment | Mutations of charged residues | Altered the voltage-dependence of channel gating, confirming their role in voltage sensing. |
Transgenic Organism Development for Channel Research
The development of transgenic organisms has revolutionized the study of Shaker potassium channels, providing in vivo platforms to investigate their function in the context of a whole organism. The fruit fly, Drosophila melanogaster, where the Shaker gene was first identified, has been a particularly powerful model system due to its sophisticated genetic toolkit. The use of genetically modified strains in Drosophila allows for the deletion, expression, or misexpression of genes with temporal and spatial control, which has been invaluable for dissecting the roles of Shaker channels in physiology and pathology.
In mammals, the creation of transgenic mice expressing a Shaker-type K+ channel from Aplysia under a CNS-specific promoter provided crucial insights into the regulation of ion channel gene expression. scilit.com This model demonstrated that altering the dosage of a single ion channel gene can lead to extensive, cell-specific remodeling of endogenous ion channel gene expression within the central nervous system. scilit.com
In the plant kingdom, transgenic organisms have been essential for understanding the roles of Shaker channels in nutrient acquisition and stress responses. The heterologous expression of plant Shaker channels in Xenopus laevis oocytes is a widely used technique for the functional characterization and electrophysiological analysis of these channels. nih.gov Furthermore, the generation of transgenic plants with altered expression of Shaker channel genes has provided direct evidence for their physiological functions. For instance, silencing a Shaker K+ channel gene in cotton via virus-induced gene silencing (VIGS) resulted in more severe symptoms of potassium deficiency, confirming the role of this channel in K+ uptake. mdpi.com The development of transgenic tobacco lines with a knockout of the NtSKOR1B gene has identified this channel as a negative regulator of salt tolerance, highlighting its potential as a target for improving crop resilience. uniprot.org
Evolutionary Insights into Shaker K+ Channels
The evolutionary history of the Shaker family of voltage-gated K+ channels has been significantly revised in recent years. Initially thought to be an animal-specific ion channel family that diversified in conjunction with the evolution of nervous systems, recent evidence suggests a much more ancient origin. nih.gov
Groundbreaking research has shown that true Shaker family K+ channels, characterized by the presence of a cytoplasmic T1 assembly domain, are present in some choanoflagellates, the closest known protozoan relatives of animals. nih.gov This discovery pushes the origin of the Shaker family back to a common ancestor of metazoans and choanoflagellates, predating the emergence of the nervous system. nih.gov This suggests that many of the molecular building blocks for the nervous system were already in place in our single-celled ancestors.
The diversification of the Shaker family into its functionally distinct subfamilies (Kv1-4 in bilaterians, also known as Shaker, Shab, Shal, and Shaw) is now believed to have occurred in ancestral parahoxozoans, a group that includes cnidarians and bilaterians. nih.gov Phylogenetic analysis suggests that the Shaker (Kv1) subfamily may predate the divergence of ctenophores and parahoxozoans, while the Shab, Shal, and Shaw subfamilies are likely parahoxozoan-specific. nih.gov Interestingly, the Shaker family genes found in choanoflagellates are most closely related to the animal Kv2-4 subfamilies, which were previously thought to have evolved more recently. nih.gov This indicates that the animal common ancestor likely possessed at least two distinct molecular lineages of Shaker channels: a Kv1 subfamily lineage and a Kv2-4 lineage. nih.gov
In the plant kingdom, voltage-gated K+ channels have often been referred to as "plant Shakers" due to some structural similarities. However, evolutionary genomics and structural analyses have revealed that plant voltage-gated K+ channels and metazoan Shakers are derived from distinct prokaryotic ancestors. nih.gov Metazoan Shaker channels likely arose from a lineage of prokaryotic voltage-gated K+ channels found in Archaea, while the plant channels belong to a different superfamily. nih.gov This has led to the proposal that the "plant Shaker" designation should be retired. nih.gov
The evolutionary journey of Shaker K+ channels highlights a recurring theme in molecular evolution: the co-option and diversification of ancient molecular machinery for new and more complex functions. The presence of these channels in pre-metazoan organisms and their subsequent expansion and specialization in animals underscore their fundamental importance in regulating cellular excitability, a process that was a prerequisite for the evolution of nervous systems.
Conservation Across Metazoans and Eukaryotes
The fundamental architecture of the this compound is remarkably conserved across a vast evolutionary landscape. The characteristic structure of a Shaker channel subunit comprises six transmembrane segments (S1-S6). The first four segments (S1-S4) form the voltage-sensing domain (VSD), with the S4 segment containing positively charged amino acid residues that confer voltage sensitivity. The S5 and S6 segments, along with a connecting pore loop (P-loop), form the ion-conducting pore, which includes a highly conserved "TVGYG" signature sequence that constitutes the selectivity filter for potassium ions nih.gov. This core structural organization is a hallmark of Shaker channels and their homologs.
Phylogenetic analyses indicate that the Shaker family is metazoan-specific, having evolved in a basal metazoan ancestor of ctenophores and parahoxozoans (which include cnidarians and bilaterians) nih.gov. While early research suggested a close relationship, it is now understood that the voltage-gated K+ channels in plants, often referred to as "Shaker-like," evolved from distinct prokaryotic ancestors and belong to a different lineage researchgate.net. The true Shaker lineage appears to have been lost in land plants researchgate.net.
The conservation of Shaker channels is not merely structural but also functional. Orthologs of the Drosophila Shaker channel have been identified in a wide range of metazoans, from jellyfish to mammals, where they often exhibit similar electrophysiological properties, such as mediating transient, rapidly inactivating A-type potassium currents jneurosci.org. For instance, the jShak1 and jShak2 channels found in the hydrozoan jellyfish Polyorchis penicillatus express transient outward currents in Xenopus oocytes that are very similar to those produced by Drosophila Shaker channels in terms of their inactivation and recovery kinetics jneurosci.org. In mammals, the Kv1 subfamily of potassium channels are the direct homologs of the Drosophila Shaker channels and share a high degree of sequence and functional identity epfl.ch.
| Organism | Shaker Ortholog/Homolog | Key Conserved Features | Functional Role |
|---|---|---|---|
| Fruit fly (Drosophila melanogaster) | Shaker (Sh) | Six transmembrane domains (S1-S6), voltage-sensing S4 segment, P-loop with TVGYG signature sequence. | Mediates A-type potassium current, crucial for membrane repolarization and regulating neurotransmitter release. |
| Jellyfish (Polyorchis penicillatus) | jShak1, jShak2 | High sequence homology in the core region (S1-S6) with Drosophila Shaker. | Express transient outward K+ currents with similar inactivation and recovery kinetics to Drosophila Shaker channels. |
| Mouse (Mus musculus) | Kv1.1-Kv1.8 (Shaker subfamily) | Conserved gene structure and amino acid sequence with Drosophila Shaker; forms heteromeric and homomeric channels. | Diverse roles in neuronal excitability, including setting the resting membrane potential and shaping the action potential. |
| Human (Homo sapiens) | KCNA family (e.g., KCNA1/Kv1.1) | High sequence identity with rodent and other vertebrate Shaker orthologs. | Critical for neuronal function; mutations can lead to neurological disorders like episodic ataxia. |
Structural Biology of Shaker Potassium Channels
General Quaternary Structure and Subunit Assembly
The functional Shaker channel is a multi-protein complex, assembled from primary pore-forming subunits and often associated with auxiliary proteins that modulate its function and localization.
A functional Shaker potassium channel is a tetrameric assembly of four individual alpha (α) subunits arranged symmetrically around a central ion-conducting pore epfl.chuni-tuebingen.denih.govresearchgate.netfrontiersin.orgfsu.edunih.gov. This four-fold symmetry is a hallmark of the Kv channel family researchgate.net. The assembly of these four subunits is a critical step, with a highly conserved cytoplasmic N-terminal domain, known as the T1 domain, playing a crucial role in conferring the specificity for tetramer formation epfl.chnih.govfsu.edu. Crystallographic studies of the T1 domain have revealed that four identical subunits arrange themselves around a central pore-like structure, providing a structural framework for the assembly of the complete channel nih.gov. This tetrameric arrangement is essential for creating the aqueous pore through which potassium ions pass nih.gov.
| Feature | Description |
| Subunit Composition | Four alpha (α) subunits |
| Symmetry | Four-fold rotational symmetry |
| Central Feature | Ion-conducting aqueous pore |
| Key Assembly Domain | N-terminal T1 tetramerization domain |
The diversity of potassium channel function is significantly enhanced by the assembly of different types of alpha subunits into a single channel complex nih.govelsevier.com. When the tetramer is composed of four identical alpha subunits, it is termed a homomeric channel frontiersin.org. However, if the channel is assembled from different, but closely related, alpha subunits from the same subfamily (e.g., the Kv1 or Shaker-related family), it forms a heteromeric channel epfl.chfrontiersin.orgfsu.edujneurosci.org.
This ability to form heterotetramers is a major source of functional diversity, allowing for the fine-tuning of channel properties nih.govelsevier.com. For instance, different members of the Kv1 subfamily, such as Kv1.1, Kv1.2, and Kv1.6, can co-assemble to form heteromeric channels with distinct kinetic and pharmacological properties compared to their homomeric counterparts jneurosci.org. This subfamily-specific assembly is governed by the T1 domain, which prevents co-assembly between subunits of different subfamilies (e.g., Kv1 and Kv2) fsu.edu. In plants, a similar principle applies, where different Shaker-like α-subunits can form hetero-oligomeric channels to create a diversity of potassium currents pnas.org.
The function and localization of the core tetrameric channel are further regulated by its association with various auxiliary subunits.
Beta Subunits (Kvβ): These are hydrophilic, cytoplasmic proteins that associate with the alpha subunits of Shaker-type channels nih.govelsevier.com. The interaction between α and β subunits can significantly modulate the channel's trafficking, expression, and gating properties, such as by introducing rapid inactivation elsevier.comjohnshopkins.edu. The binding site for Kvβ subunits is located on the cytoplasmic N-terminal domain of the Kv1 alpha subunits johnshopkins.edu.
Postsynaptic Density-95 (PSD-95): This membrane-associated guanylate kinase is a scaffolding protein that plays a critical role in clustering Shaker-family K+ channels at specific locations, such as neuronal synapses and juxtaparanodes nih.govelsevierpure.compnas.org. The interaction is mediated by the binding of PDZ domains within PSD-95 to a conserved PDZ-binding motif at the C-terminus of the channel's alpha subunit nih.govpnas.org. This clustering is crucial for regulating local membrane excitability nih.gov. Interestingly, PSD-95 also acts as a scaffold for Kv1 channels in vascular smooth muscle cells, where it promotes their expression at the cell surface and contributes to the regulation of blood vessel diameter nih.govgene-tools.com.
AtKC1: In plants like Arabidopsis thaliana, AtKC1 is a unique Shaker α-subunit that is "silent," meaning it does not form a functional channel on its own nih.govuclouvain.be. Instead, it acts as a regulatory subunit by forming heteromeric channels with other inward-rectifying Shaker subunits, such as AKT1, KAT1, and KAT2 pnas.orgnih.govuclouvain.be. This association modulates the activity of its partner channels by altering their gating properties and reducing their conductance nih.govuclouvain.be. This mechanism is vital for regulating potassium uptake and is required for normal plant growth pnas.orgnih.gov.
| Auxiliary Subunit | Type | Primary Function | Interacting Partner(s) |
| Kvβ Subunits | Cytoplasmic Protein | Modulate channel gating and expression | Kv1 α-subunits |
| PSD-95 | Scaffolding Protein | Cluster channels at specific membrane locations | C-terminus of Kv1 α-subunits |
| AtKC1 | "Silent" α-subunit | Regulate activity of other inward K+ channels | AKT1, KAT1, KAT2 (in plants) |
Alpha Subunit Domain Architecture
Each alpha subunit of the Shaker channel has a well-defined architecture consisting of several domains that are essential for its function.
Every alpha subunit possesses six transmembrane helices, designated S1 through S6 epfl.chuni-tuebingen.denih.govnih.gov. These segments can be grouped into two distinct functional units:
Voltage-Sensing Domain (VSD): This is formed by the first four helices (S1-S4) researchgate.netelifesciences.org. The S4 segment is the primary voltage sensor, containing a series of positively charged amino acid residues (arginine or lysine) uni-tuebingen.denih.gov. In response to changes in the membrane potential, the S4 helix moves, initiating a conformational change that leads to the opening or closing of the channel pore nih.gov.
Pore Domain: This unit is composed of the S5 and S6 helices and the P-loop that connects them researchgate.netelifesciences.org.
A key feature of the channel's structure is its "domain-swapped" architecture, where the VSD of one subunit is positioned adjacent to the pore-forming helices (S5-S6) of the neighboring subunit within the tetrameric complex researchgate.netnih.gov.
The core function of the channel—the selective conduction of K+ ions—is carried out by the pore domain. The region between the S5 and S6 helices, known as the P-loop or pore helix, does not fully cross the membrane but instead forms a re-entrant loop that lines the narrowest part of the pore uni-tuebingen.denih.govnih.govyoutube.com. This region constitutes the selectivity filter nih.gov.
The selectivity filter contains a highly conserved amino acid sequence, Thr-Val-Gly-Tyr-Gly (TVGYG), which is the signature sequence for most potassium channels nih.govnih.gov. The backbone carbonyl oxygen atoms of this sequence are precisely arranged to line the pore, creating a series of transient binding sites that are perfectly sized to coordinate dehydrated K+ ions nih.govnih.gov. This specific geometry allows the channel to conduct K+ ions at a high rate while effectively excluding smaller Na+ ions, thus ensuring the high selectivity of the channel nih.gov. The cytoplasmic ends of the four S6 segments converge to form the activation gate, which physically opens and closes the ion permeation pathway in response to movements of the voltage sensors nih.gov.
| Domain | Components | Key Feature / Function |
| Voltage-Sensing Domain | S1, S2, S3, S4 helices | Senses changes in membrane potential via charged S4 helix |
| Pore Domain | S5, S6 helices, P-loop | Forms the ion conduction pathway and selectivity filter |
| Selectivity Filter | P-loop with TVGYG sequence | Selectively binds and conducts K+ ions based on size |
| Activation Gate | Cytoplasmic ends of S6 helices | Opens and closes the pore in response to voltage sensor movement |
Voltage-Sensing Domain (VSD) (S1-S4)
The ability of Shaker potassium channels to open in response to changes in membrane potential is conferred by four specialized Voltage-Sensing Domains (VSDs). biorxiv.org Each of the four subunits that form the channel contains one VSD. nih.govelifesciences.org The VSD is composed of the first four transmembrane alpha-helices, designated S1, S2, S3, and S4. nih.govnih.gov This domain is a highly conserved structural module found in the superfamily of voltage-gated ion channels. The VSDs are positioned at the periphery of the central pore domain, and their conformational changes, driven by alterations in the membrane electric field, are ultimately responsible for opening and closing the ion conduction gate. elifesciences.orgnih.gov While energetically coupled to the pore, the VSD can be considered a functionally distinct module; isolated VSDs of the Shaker channel can even form their own voltage-gated cation-selective channels. elifesciences.orgnih.gov
S4 Helical Charges and Gating Charge Contribution
The primary element of voltage sensing within the VSD is the S4 helix. nih.govrupress.org This segment is unique in that it contains a series of positively charged amino acid residues, typically arginine (Arg or R), spaced at every third position. rupress.orgtandfonline.com In the Shaker channel, the key residues are Arg362 (R1), Arg365 (R2), Arg368 (R3), and Arg371 (R4). rupress.orgfsu.edu When the cell membrane is at a negative resting potential, these positive charges are stabilized on the intracellular side of the membrane. Upon depolarization (the membrane potential becoming more positive), the outward electrostatic force drives the S4 helix to move across the membrane. nih.govnih.gov
This movement of positive charges constitutes a "gating current" and is the source of the channel's voltage sensitivity. tandfonline.comfsu.edu The total charge that moves across the electric field during the activation of a single Shaker channel is approximately 12 to 14 elementary charges (e₀). nih.gov Studies involving charge-neutralizing mutations have demonstrated that the first four arginine residues in the S4 segment are the primary contributors to this gating charge. rupress.orgfsu.edu The movement of the S4 helix is not a simple translocation but is thought to involve a rotational, or "helical screw," motion, allowing the charged residues to interact sequentially with negatively charged residues in the S2 and S3 helices as they traverse the membrane. nih.govtandfonline.com
| Residue | Position in S4 | Contribution to Gating Charge | Notes |
|---|---|---|---|
| Arg362 | R1 | Major contributor (~4 e₀) | Moves from an internal to an external position upon depolarization. rupress.orgfsu.edu |
| Arg365 | R2 | Major contributor (~4 e₀) | Contributes significantly to the total gating charge. rupress.orgfsu.edu |
| Arg368 | R3 | Major contributor (~4 e₀) | Its movement is a key step in voltage sensing. rupress.orgfsu.edu |
| Arg371 | R4 | Major contributor (~4 e₀) | The most intracellular of the first four key charges. rupress.orgfsu.edu |
| Total | S4 Helix | ~12-14 e₀ | Represents the cumulative movement of all charges across the membrane electric field. nih.gov |
S4-S5 Linker Region
The S4-S5 linker is a crucial intracellular loop that physically connects the Voltage-Sensing Domain (S4) to the Pore Domain (S5). nih.govfao.org This connection is essential for the electromechanical coupling that translates the voltage-dependent movement of the S4 helix into the opening or closing of the activation gate, which is located at the intracellular end of the S6 helices. pnas.orgscienceopen.com When the VSD is activated by depolarization, the S4 helix moves outward, pulling on the S4-S5 linker. biorxiv.orgnih.gov This force is then transmitted to the base of the S6 helices, causing them to splay apart and open the ion permeation pathway. nih.govscienceopen.com
Mutations within the S4-S5 linker can significantly alter the channel's activation properties, demonstrating its critical role in gating. nih.govpnas.org Studies have shown that the linker doesn't move as a rigid body. The end closer to the S4 helix (proximal portion) moves in concert with the S4 segment throughout the gating process, while the end closer to the S5 helix (distal portion) undergoes a separate motion associated with the later, cooperative transitions that lead to pore opening. pnas.org Specific interactions between residues in the S4-S5 linker and the C-terminal end of the S6 helix of an adjacent subunit are responsible for stabilizing the channel's open state and influencing its gating kinetics. nih.gov
N- and C-Terminal Cytoplasmic Domains
The this compound protein extends into the cytoplasm with both an N-terminus and a C-terminus, which are critical for channel assembly, regulation, and localization. sigmaaldrich.com
The N-terminus contains a highly conserved domain, often called the T1 domain, which is essential for the correct tetramerization of the four channel subunits. elifesciences.orgnih.gov Deletions within this region prevent the formation of functional channels, indicating its structural integrity is required for proper subunit assembly. jneurosci.org In some Shaker-like channels, the N-terminus also functions as an inactivation "ball" or "particle" that can physically occlude the inner pore after opening, leading to rapid N-type inactivation. nih.gov
The C-terminus is also involved in the functional expression and stability of the channel. nih.govjneurosci.org While not strictly required for the assembly of subunits into a tetramer, it plays a role in modulating channel function. jneurosci.org A significant portion of the C-terminal domain is intrinsically disordered, lacking a fixed three-dimensional structure. pnas.org This structural flexibility is thought to be important for its function, allowing it to act like a "fishing rod" to interact with other intracellular proteins. pnas.org A key interaction is with scaffolding proteins like Postsynaptic Density 95 (PSD-95), which is mediated by the C-terminal segment and is crucial for clustering channels at specific locations in the cell membrane, such as synapses. pnas.org
Advanced Structural Determination Techniques
X-ray Crystallography Studies
X-ray crystallography has been a pivotal technique in elucidating the three-dimensional structure of potassium channels, providing profound insights into the molecular basis of ion selectivity and voltage gating. nih.gov While the structure of the full-length Drosophila Shaker channel itself has been challenging to obtain due to its flexibility, the crystal structure of the closely related mammalian homolog, Kv1.2, provided the first high-resolution view of a voltage-gated potassium channel. nih.govresearchgate.net
Crystallography of the KcsA channel, a bacterial homolog of the pore domain, was instrumental in first revealing the atomic details of the selectivity filter, showing how carbonyl oxygens form the K+-coordinating sites. The structural information gleaned from X-ray crystallography of Kv1.2 and other related channels remains a cornerstone for interpreting functional data and building mechanistic models of Shaker channel gating. nih.govrush.edu
Cryo-Electron Microscopy (Cryo-EM) Applications
Cryo-electron microscopy (Cryo-EM) has become an indispensable tool for elucidating the high-resolution structures of the this compound, providing unprecedented insights into its function and gating mechanisms. This technique has enabled the visualization of the channel in different conformational states, particularly those related to C-type inactivation, a crucial physiological process for controlling neuronal firing rates nih.govresearchgate.net.
High-resolution Cryo-EM structures of the activated Drosophila Shaker Kv channel, with the fast N-type inactivation removed (Shaker-IR), have been solved in lipid bilayers, revealing the molecular architecture in a near-native environment nih.gov. These structures show a domain-swapped architecture, where the S1-S4 voltage-sensing domains (VSDs) are positioned adjacent to the S5-S6 pore-forming helices of the neighboring subunit, a feature consistent with the related Kv1.2/2.1 paddle chimera structure nih.gov. The Cryo-EM maps are of sufficient quality to identify bound phospholipids (B1166683) within the lipid nanodisc, highlighting specific lipid-protein interactions nih.gov.
Table 1: High-Resolution Cryo-EM Structures of Shaker and Related Kv Channels
| Channel Construct | State / Mutation | Resolution | Key Findings |
| Shaker-IR | Activated (Open) | ~3.5 Å | Revealed domain-swapped architecture and lipid interactions. Served as a baseline for inactivation studies. nih.gov |
| Shaker-IR W434F | C-type Inactivated | 2.9 Å | Showed dilation of the selectivity filter and P-loop displacement as the mechanism for C-type inactivation. nih.gov |
| Mammalian Kv1.2 | Open | 3.2 Å | Structure is very similar to the Shaker channel and the Kv1.2-2.1 chimera. elifesciences.orgelifesciences.orgnih.govbiorxiv.org |
| Mammalian Kv1.2 W366F (Shaker W434F equivalent) | C-type Inactivated | 2.5 Å | Confirmed the conserved mechanism of C-type inactivation involving selectivity filter rearrangement. elifesciences.orgelifesciences.orgnih.govbiorxiv.org |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy provides residue-level resolution for studying the structure and dynamics of proteins, offering a powerful complement to static structural methods like Cryo-EM nih.gov. While the full-length tetrameric Shaker channel is too large for solution-phase NMR studies, the technique has been successfully applied to characterize isolated domains of the channel, yielding critical information on their structure, dynamics, and conformational changes nih.gov.
Solution NMR has been instrumental in analyzing the voltage-sensing domain (VSD) of the Shaker channel. Studies on an isolated Shaker VSD (residues 217-397), solubilized in lysophosphatidylglycerol (B1238068) (LPPG) micelles, have demonstrated that the domain maintains a native-like fold suitable for detailed structural analysis nih.gov. NMR chemical shift predictions of the secondary structure confirmed that the transmembrane helices S1-S4 adopt a conformation similar to that seen in crystal structures of related Kv channels, such as the Kv1.2/2.1 chimera nih.gov. These studies also highlighted the inherent dynamics of the VSD when uncoupled from the pore domain, which may relate to its ability to conduct protons in isolation nih.gov. Furthermore, NMR has been used to probe temperature-induced conformational changes in the VSD, providing insights into the biophysical mechanisms of temperature sensitivity nih.gov.
NMR has also been employed to investigate the structure of the N-terminal inactivation domain, or "ball" peptide, which is responsible for rapid N-type inactivation. Analysis of a synthetic 22-residue inactivating peptide from the Shaker channel (Sh-P22) in an aqueous environment indicated a non-random, but also not a unique, compactly folded structure nih.gov. This finding contrasts with other inactivation peptides that show well-defined three-dimensional structures, suggesting diversity in the structural nature of these inactivation gates nih.govnih.gov.
Table 2: NMR Spectroscopy Studies on this compound Domains
| Channel Component Studied | NMR Method | Membrane Mimetic/Solvent | Key Findings |
| Isolated Voltage-Sensing Domain (VSD) | Solution NMR | LPPG Micelles | The isolated VSD adopts a native-like fold; secondary structure is consistent with other Kv channels; exhibits inherent dynamics. nih.gov |
| N-terminal Inactivation Peptide (Sh-P22) | Solution NMR | Aqueous Solution | The "ball" peptide does not have a unique, compactly folded structure in solution, suggesting conformational flexibility. nih.gov |
| Wild-type vs. Temperature-Sensitive VSD | Solution NMR | LPPG Micelles | Revealed local changes in backbone torsion angles and significant differences in hydration dynamics at higher temperatures. nih.gov |
Molecular Dynamics (MD) Simulations and Computational Modeling
Molecular Dynamics (MD) simulations and computational modeling serve as a "computational microscope," providing dynamic, atomistic-level insights that bridge the gap between static structures and the complex functional mechanisms of the this compound nih.govspringernature.com. These methods are frequently used in conjunction with high-resolution structural data from Cryo-EM and X-ray crystallography to test hypotheses about gating, ion permeation, and inactivation nih.govresearchgate.netnih.govelifesciences.orgresearchgate.net.
MD simulations have been pivotal in validating the mechanism of C-type inactivation suggested by Cryo-EM structures. Microsecond-scale trajectories initiated from the structure of the inactivated Shaker W434F mutant confirmed that the observed dilation of the selectivity filter effectively inhibits the rapid permeation of K+ ions nih.govresearchgate.net. These simulations provide a dynamic view of how subtle structural changes in the selectivity filter can have profound functional consequences on ion conduction nih.gov.
Computational models of the Shaker channel have also been essential for understanding voltage-dependent gating. Simulations have been used to construct and refine models of the channel in both open and closed states, which are often difficult to capture experimentally researchgate.netbiorxiv.org. By applying electric fields or creating ion imbalances across a simulated membrane, MD studies can track the conformational changes of the S4 helix, the primary voltage sensor, as it moves in response to changes in membrane potential escholarship.orgfrontiersin.org. These simulations have helped to elucidate the pathway of charged arginine residues on the S4 segment as they translocate across the membrane's electric field, a key event in electromechanical coupling biorxiv.orgescholarship.org.
Furthermore, free-energy MD simulations have been used to calculate the energetic landscape of ion conduction through the channel's pore nih.gov. These studies have investigated how the hydrophobicity and diameter of the activation gate, formed by the C-terminal ends of the S6 helices, affect the energy barrier for K+ ion translocation nih.gov. Such simulations have confirmed that the region around residue Val478 constitutes the main activation gate and that a constriction below a certain threshold (4.5–5.0 Å) makes ion conduction energetically unfavorable nih.gov.
Table 3: Applications of MD Simulations in Shaker Channel Research
| Research Area | Simulation Type | Key Insights |
| C-type Inactivation | All-atom MD | Confirmed that the dilated selectivity filter observed in Cryo-EM structures of the W434F mutant is non-conductive to K+ ions. nih.govresearchgate.net |
| Voltage-Dependent Gating | All-atom MD with applied fields | Modeled the translocation of charged S4 arginine residues in response to membrane depolarization, detailing the movement of the voltage sensor. researchgate.netescholarship.orgfrontiersin.org |
| Ion Permeation & Gating | Free-energy MD simulations | Calculated the energetic profile for K+ ion movement through the activation gate, identifying the physical basis for pore opening and closing. nih.gov |
| Electromechanical Coupling | Homology modeling and MD | Proposed models for how the movement of the VSD is mechanically transmitted to the pore domain via the S4-S5 linker to open the S6 gate. researchgate.netbiorxiv.org |
Regulatory Mechanisms of Shaker Potassium Channels
Post-Translational Modifications
Post-translational modifications are key chemical alterations that occur after the synthesis of the channel protein, providing a dynamic means to control channel function in response to various cellular signals.
Phosphorylation (e.g., by Kinases like PKA, PKC, CaMKII, CIPK/CBL Complexes)
Phosphorylation, the addition of a phosphate (B84403) group to a protein, is a fundamental mechanism for regulating the activity of Shaker potassium channels. This process is catalyzed by a variety of protein kinases, each responding to different upstream signaling pathways.
Protein Kinase A (PKA): The activation of PKA, typically mediated by cyclic AMP (cAMP), can modulate Shaker channel activity. While the precise effects can vary depending on the specific channel subtype and cellular context, PKA-mediated phosphorylation is a recognized pathway for altering channel gating properties.
Protein Kinase C (PKC): Activation of PKC has been shown to inhibit the function of Shaker-type potassium channels. nih.govnih.gov Studies on Shaker K+ channels expressed in Xenopus oocytes revealed that PKC activation leads to a significant and persistent reduction in current amplitude. nih.gov This inhibition primarily affects the maximal conductance of the channels, with minor effects on the voltage-dependence of activation and inactivation. nih.gov The mechanism of this inhibition appears to be novel, not involving direct phosphorylation of the channel protein itself but requiring a substrate of the C3 exoenzyme. nih.gov
Ca2+/Calmodulin-dependent Protein Kinase II (CaMKII): CaMKII is another critical kinase that regulates potassium channel function, often in response to changes in intracellular calcium levels. nih.gov CaMKII can have both acute regulatory effects on channel gating and chronic effects on channel expression. nih.gov For instance, CaMKII has been shown to phosphorylate the C-terminus of the Kv4.3 channel, a member of the Shal subfamily of Shaker-related channels, altering its current kinetics. nih.gov
CIPK/CBL Complexes: In plants, a sophisticated regulatory network involving Calcineurin B-like (CBL) calcium sensors and CBL-interacting protein kinases (CIPKs) plays a pivotal role in modulating the activity of Shaker-type potassium channels like AKT1. pnas.org Under conditions of potassium deficiency, an increase in intracellular calcium is sensed by CBL1 and CBL9. These CBLs then recruit and activate the kinase CIPK23 at the plasma membrane. pnas.org The activated CBL-CIPK complex subsequently phosphorylates and activates the AKT1 channel, enhancing potassium uptake into the root cells. pnas.orgnih.gov This signaling cascade is a key adaptive mechanism for plants in low-potassium environments. nih.gov
| Kinase | Effect on Shaker-type Channels | Primary Mechanism |
| Protein Kinase C (PKC) | Inhibition of current | Reduces maximal conductance |
| CaMKII | Modulation of current and expression | Direct phosphorylation and regulation of channel protein expression/trafficking |
| CIPK/CBL Complexes (e.g., CIPK23/CBL1) | Activation (of plant AKT1) | Phosphorylation of the channel protein, increasing K+ uptake |
Dephosphorylation (e.g., by Phosphatases like PP2Cs)
Just as phosphorylation can activate or inhibit channel function, dephosphorylation, the removal of phosphate groups by protein phosphatases, provides a counter-regulatory mechanism to return channels to their basal state.
Protein Phosphatase 2C (PP2C): The activity of the plant Shaker-type channel AKT1, which is activated by the CBL-CIPK complex, is negatively regulated by Type 2C protein phosphatases (PP2Cs). pnas.org Specifically, a PP2C known as AIP1 has been identified to counteract the effects of CIPK-mediated phosphorylation. pnas.orgresearchgate.net AIP1 can physically interact with the AKT1 channel protein, leading to its dephosphorylation and subsequent inactivation. pnas.org This kinase/phosphatase interplay allows for a dynamic switch to turn AKT1 activity on and off in response to fluctuating potassium levels and calcium signals. pnas.org Additionally, PP2Cs can also interact with and inactivate the CIPK kinases themselves, adding another layer of regulation to this signaling network. bwise.kr
Ubiquitination and Degradation Pathways
Ubiquitination is a post-translational modification where ubiquitin, a small regulatory protein, is attached to a substrate protein. This process can signal for the degradation of the target protein by the proteasome, thereby controlling the number of channels present at the cell surface.
The ubiquitin-proteasome system (UPS) is a highly conserved pathway in eukaryotes responsible for the degradation of a wide array of cellular proteins, including ion channels. nih.govnih.gov In Drosophila, the UPS plays a crucial role in regulating various biological processes, and evidence suggests its involvement in the turnover of synaptic proteins. nih.gov For instance, the degradation of certain proteins at the neuromuscular junction is dependent on the ubiquitin-proteasome pathway. sdbonline.org While direct evidence for the ubiquitination of the Drosophila Shaker protein is still being fully elucidated, the UPS is known to regulate the levels of other potassium channels. This regulation of channel density at the cell surface is a critical mechanism for controlling membrane excitability over longer timescales.
Protein-Protein Interactions
The function and localization of Shaker potassium channels are also heavily influenced by their direct physical interactions with other proteins within the cell.
Interactions with Scaffold Proteins (e.g., PSD-95) and Channel Clustering
Scaffold proteins play a crucial role in organizing signaling complexes and localizing ion channels to specific subcellular domains, such as synapses or juxtaparanodes of myelinated axons.
Postsynaptic Density-95 (PSD-95): PSD-95 is a membrane-associated guanylate kinase (MAGUK) family scaffolding protein known to interact with and cluster various membrane proteins, including Shaker-type potassium channels. jneurosci.orgnih.gov The C-terminal tails of Shaker channel subunits contain a specific amino acid motif (T/SXV) that binds to the PDZ domains of PSD-95. jneurosci.org This interaction is thought to be a primary mechanism for the clustering of Shaker channels at specific neuronal sites. jneurosci.org Co-expression of Shaker channels and PSD-95 in heterologous cells results in the formation of channel clusters. jneurosci.org However, studies in mutant mice lacking PSD-95 at juxtaparanodes have shown that the high-density clustering of Kv1 (mammalian Shaker family) channels can still occur, suggesting that while PSD-95 is part of the channel complex, other mechanisms may also contribute to or be primarily responsible for clustering in certain cellular locations. elsevierpure.comnih.gov
| Interacting Protein | Function | Consequence of Interaction |
| PSD-95 | Scaffolding and clustering | Localization of Shaker channels to specific membrane domains like synapses and juxtaparanodes |
Interactions with Auxiliary Subunits
Shaker potassium channels are typically composed of four pore-forming α-subunits. However, in native tissues, these α-subunits often co-assemble with auxiliary β-subunits, which can profoundly modulate the channel's properties. nih.gov
Kvβ Subunits: These auxiliary subunits are cytoplasmic proteins that associate with the N-terminus of the Shaker α-subunits. nih.gov The interaction is highly specific, with Kvβ1 subunits binding exclusively to Shaker-related (Kv1) α-subunits. nih.gov The association with β-subunits can have a wide range of effects on channel function, including altering the kinetics of activation and inactivation, and modifying the voltage dependence of the channel. nih.govuiowa.edu For example, the co-expression of certain Kvβ subunits with non-inactivating Shaker channels can confer rapid A-type inactivation. nih.gov In Drosophila, the Hyperkinetic (Hk) protein, a homolog of the mammalian Kvβ subunit, has been shown to modulate multiple properties of the Shaker channel, including its amplitude, gating, and temperature sensitivity. uiowa.edu This modulation is crucial for regulating neuronal firing patterns and preventing hyperexcitability. uiowa.edu
Intracellular Signaling Protein Binding (e.g., 14-3-3 Proteins)
The functional expression and regulation of Shaker potassium channels are intricately controlled by their interaction with various intracellular signaling proteins. Among these, the 14-3-3 family of chaperone proteins plays a significant role in modulating channel activity and trafficking. These proteins are known to be involved in a multitude of cellular processes, including the control of the cell cycle, transcription, and intracellular trafficking of ion channels.
The binding of 14-3-3 proteins to potassium channels, including those of the Shaker family, can influence their localization and function. For instance, in some potassium channels, the interaction with 14-3-3 proteins is essential for their assembly and trafficking to the cell surface membrane researchgate.net. This interaction can mask retention signals within the channel protein, thereby promoting its transit from the endoplasmic reticulum to the plasma membrane researchgate.net.
While the direct interaction with Shaker channels is an area of ongoing research, studies on other potassium channels provide a framework for understanding this regulatory mechanism. For example, the binding of 14-3-3 proteins to the TRESK two-pore domain K+ channel is dependent on the phosphorylation of a specific serine residue within the channel's intracellular loop nih.gov. This interaction controls the kinetics of the channel's regulation by calcineurin nih.gov. Similarly, 14-3-3 proteins have been shown to bind to the C-terminus of the GORK (Gated Outwardly-Rectifying K+) channel, a Shaker-like channel in plants, in a phosphorylation-dependent manner, which in turn inhibits the channel's activity oup.com. In contrast, for inward-rectifying K+ channels like KAT1, 14-3-3 proteins appear to enhance conductance oup.com.
These findings suggest that the binding of 14-3-3 proteins is a crucial phosphorylation-dependent mechanism for the fine-tuning of Shaker-type potassium channel activity and their expression at the cell surface.
pH and Environmental Sensitivity
pH-Dependent Gating
Shaker potassium channels exhibit sensitivity to changes in both intracellular and extracellular pH, which can significantly modulate their gating properties. Acidification of the intracellular environment leads to a rapid and reversible block of the channel. This block is half-maximal at a pH of approximately 6.48, indicating that even physiological fluctuations in intracellular pH can impact the potassium current mediated by these channels nih.gov. The block caused by intracellular protons shows only weak voltage dependence and does not significantly affect C-type inactivation or activation processes nih.gov.
Response to Ionic Stress (e.g., Low K+, Salt Stress)
Shaker potassium channels are crucial for maintaining ion homeostasis, particularly in response to ionic stress such as low potassium (K+) availability and high salt concentrations. In plants, these channels are integral to K+ uptake and transport, which is vital for growth and tolerance to saline conditions nih.govdntb.gov.uanih.gov.
Under salt stress, maintaining a proper intracellular K+/Na+ ratio is a key mechanism for plant tolerance frontiersin.org. Shaker K+ channels play a central role in this process by mediating K+ absorption and transport, thereby regulating the intracellular K+ balance frontiersin.org. For example, the soybean Shaker inward rectifier potassium channel gene, GmAKT1, is significantly upregulated under salt stress frontiersin.org. Overexpression of GmAKT1 in both yeast and Arabidopsis enhances their ability to grow in low K+ conditions and improves salt tolerance in transgenic plants by increasing K+ concentration and reducing the Na+/K+ ratio frontiersin.org. Similarly, in rice, the Shaker outward rectifier potassium channel homolog, OsK5.2, is critical for salt tolerance by regulating stomatal closure to reduce water loss and Na+ transport to leaves, while enhancing K+ secretion into the xylem frontiersin.org.
The expression of various Shaker K+ channel genes is often modulated by salt stress, although the response can differ in timing and intensity across different tissues nih.govresearchgate.net. This differential expression suggests specific roles for different Shaker channels in the plant's systemic response to ionic stress.
Hormonal Regulation of Gene Expression
The expression of Shaker potassium channel genes is subject to regulation by various hormones, indicating a link between hormonal signaling pathways and the control of ion homeostasis and cellular excitability.
In the rat heart, thyroid hormone has been shown to specifically influence the mRNA expression of Shaker-related potassium channel genes nih.gov. Treatment with triiodothyronine (T3) markedly suppresses the expression of Kv1.2 mRNA in the ventricle, while treatment with propylthiouracil (B1679721) (PTU), which lowers thyroid hormone levels, enhances its expression nih.gov. Conversely, PTU treatment leads to an upregulation of Kv1.4 mRNA and a downregulation of Kv1.5 mRNA, with the latter being reversible by T3 replacement nih.gov. These effects are specific to the heart, as no changes in the expression of these genes were observed in the brain, suggesting a T3 receptor-mediated regulation at the transcriptional level nih.gov.
In plants, the promoter regions of Shaker K+ channel genes contain various cis-regulatory elements that are responsive to hormones nih.govnih.govresearchgate.net. Analysis of the promoter regions of rice Shaker genes revealed the presence of elements responsive to abscisic acid, methyl jasmonate, and jasmonic acid mdpi.com. This indicates that the expression of these channels can be transcriptionally regulated by hormonal signals, likely as part of the plant's response to developmental cues and environmental stresses nih.govmdpi.com.
Protein Localization and Trafficking
The proper function of Shaker potassium channels is critically dependent on their correct localization and trafficking to specific domains of the plasma membrane. This complex process begins with the assembly of channel subunits in the endoplasmic reticulum (ER) and subsequent transport through the Golgi apparatus to the cell surface pnas.orgportlandpress.com.
The trafficking and surface expression of mammalian Kv1 (Shaker-type) channels are governed by intrinsic signals within the channel proteins themselves pnas.org. A key determinant controlling the surface expression of these channels is located in the highly conserved pore region, specifically within the linker between the S5 and S6 transmembrane segments pnas.org. Studies have identified two critical residues in this region, one in the extracellular "turret" domain and another distal to the selectivity filter, that are essential for efficient channel trafficking pnas.org.
The assembly of Kv1 channels occurs in the ER, and their export from this organelle is a rate-limiting step for their cell-surface expression pnas.org. This process is regulated by various mechanisms, including proper folding, subunit assembly, and the presence of specific ER retention or export signals pnas.org. Accessory proteins and chaperones, such as β-subunits, also play a role in promoting the trafficking of Shaker channels out of the ER portlandpress.com.
Once at the cell surface, the localization of Shaker channels can be highly specific. For example, in atrial myocytes, the Kv1.5 channel is primarily targeted to the intercalated disc portlandpress.com. This precise localization is achieved through interactions with scaffolding proteins that contain domains such as PDZ domains, which anchor the channels to specific subcellular regions and connect them to signaling complexes nih.gov. In Drosophila, the localization of the Shaker protein to neuronal projections requires the presence of the qvr/quiver/sleepless gene product, highlighting the role of interacting proteins in directing channel targeting uniprot.org.
Physiological and Cellular Roles of Shaker Potassium Channels Non Clinical Focus
Roles in Plant Physiology
In plants, Shaker-type K+ channels are integral to growth, development, and adaptation to environmental stimuli. They are key players in nutrient acquisition, internal solute distribution, and cellular responses to changing conditions. The Arabidopsis thaliana genome, for example, encodes nine members of the Shaker family, each with distinct properties and expression patterns that underscore their specialized functions. researchgate.net
The acquisition of potassium from the soil is a primary function of the root system, and Shaker channels are central to this process, particularly in the context of low-affinity K+ transport (when external K+ concentrations are above 0.2-1.0 mM). nih.govuniprot.org
AKT1 (Arabidopsis K+ Transporter 1): This inward-rectifying K+ channel is a principal component for K+ uptake in the outer cell layers of Arabidopsis roots, including the epidermis and cortex. nih.govjneurosci.org The akt1 mutant in Arabidopsis demonstrates a significantly reduced capacity for K+ uptake, leading to symptoms of potassium deficiency like leaf yellowing, especially under low-K+ conditions. nih.gov AKT1 facilitates the passive movement of K+ ions into root cells, driven by the electrochemical gradient across the plasma membrane. pnas.org
AtKC1: This unique member of the Shaker family is considered an "electrically silent" regulatory subunit. youtube.comresearcher.life While not forming a functional channel on its own, AtKC1 forms heteromeric complexes with other Shaker channels, notably AKT1. researchgate.netnih.gov This interaction modifies the channel's properties; for instance, the AKT1/AtKC1 heteromer is more sensitive to low external K+ concentrations, helping to mitigate K+ loss from the roots. nih.gov The expression of AtKC1 in root epidermal and cortical cells overlaps with AKT1, supporting its role in modulating K+ uptake from the soil. jneurosci.org
The coordinated action of these channels allows plants to efficiently absorb potassium from the soil and maintain the necessary intracellular concentrations for vital functions.
| Channel | Organism | Primary Location | Function | Key Research Finding |
|---|---|---|---|---|
| AKT1 | Arabidopsis thaliana | Root epidermis and cortex | Primary channel for low-affinity K+ uptake. nih.govescholarship.org | Mutants lacking AKT1 show severe growth defects and K+ deficiency symptoms under low-potassium conditions. nih.gov |
| AtKC1 | Arabidopsis thaliana | Root epidermis and cortex | Regulatory subunit that forms heteromers with AKT1 to modulate its activity. nih.govjneurosci.org | Co-expression with AKT1 increases sensitivity to low external K+, preventing K+ loss. nih.gov |
| OsAKT1 | Oryza sativa (Rice) | Roots | Homolog of AtAKT1; mediates K+ absorption in rice roots. nih.gov | Plays a critical role in the low-affinity potassium absorption system in rice. nih.gov |
Once absorbed by the roots, potassium must be efficiently transported throughout the plant. Shaker channels play critical roles in loading K+ into the plant's long-distance transport systems, the xylem and phloem.
Xylem Loading (SKOR): The SKOR (Stelar K+ Outward Rectifier) channel is an outward-rectifying channel expressed in the root pericycle and xylem parenchyma cells. researchgate.netresearchgate.net Its primary function is to mediate the release of K+ from these cells into the xylem sap for upward transport to the shoots. jneurosci.orgresearchgate.net Disruption of the SKOR gene in Arabidopsis results in a dramatic reduction in shoot K+ content, confirming its essential role in root-to-shoot potassium translocation. researchgate.net
Phloem Transport (AKT2): The AKT2 channel is crucial for K+ transport within the phloem, the tissue responsible for distributing sugars and other nutrients from source leaves to sink tissues (e.g., roots, fruits). nih.govjneurosci.org AKT2 is a weakly rectifying channel, meaning it can mediate both K+ influx and efflux, a property vital for loading and unloading K+ in different parts of the phloem network. escholarship.orgresearchgate.net This bidirectional transport is essential for maintaining turgor pressure and facilitating the movement of photoassimilates. nih.gov
Stomata, the microscopic pores on leaf surfaces, control gas exchange (CO2 uptake) and water loss (transpiration). Their opening and closing are regulated by changes in the turgor pressure of the surrounding guard cells, a process driven by ion fluxes in which Shaker K+ channels are key effectors. youtube.comnih.gov
Stomatal Opening: Light and other signals trigger the activation of inward-rectifying Shaker channels KAT1 and KAT2 in the guard cell plasma membrane. nih.govnih.govsdbonline.org These channels facilitate a massive influx of K+ into the guard cells. nih.govwikipedia.org The accumulation of potassium ions lowers the water potential, causing water to enter the cells via osmosis. This increases turgor pressure, making the guard cells bow outwards and opening the stomatal pore. nih.govnih.gov KAT1 and KAT2 are considered the major contributors to potassium influx during stomatal opening in Arabidopsis. nih.govnih.gov
Stomatal Closing: In response to stimuli like darkness or the drought hormone abscisic acid (ABA), the membrane potential of guard cells depolarizes. This activates the outward-rectifying Shaker channel GORK (Guard Cell Outwardly Rectifying K+ channel) . nih.govresearchgate.net GORK mediates the efflux of K+ from the guard cells, leading to water loss, a decrease in turgor, and subsequent stomatal closure. nih.govnih.gov Genetic studies have provided direct evidence that GORK is the major voltage-gated outwardly rectifying K+ channel responsible for stomatal closure and transpiration control. nih.govresearchgate.net
| Channel | Process | Ion Flux Direction | Effect on Guard Cell Turgor | Effect on Stomatal Pore |
|---|---|---|---|---|
| KAT1, KAT2 | Opening | K+ Influx | Increase | Opens |
| GORK | Closing | K+ Efflux | Decrease | Closes |
Successful plant fertilization depends on the germination of pollen grains and the rapid growth of the pollen tube through the female tissues to deliver male gametes to the ovule. This rapid elongation is an osmotic-driven process requiring significant K+ uptake.
SPIK (Shaker Pollen Inward K+ channel): In Arabidopsis, the SPIK channel is specifically expressed in pollen and growing pollen tubes. nih.govpsu.edunih.gov It functions as a hyperpolarization-activated, inwardly rectifying K+ channel responsible for K+ uptake during pollen tube elongation. psu.edunih.gov Disruption of the SPIK gene impairs inward K+ currents in the pollen grain, leading to inhibited pollen tube growth and reduced pollen competitive ability. nih.govpsu.edunih.gov
OsAKT1.2: In rice (Oryza sativa), a Shaker K+ channel named OsAKT1.2 plays a similar role. It is specifically expressed in mature pollen grains and growing pollen tubes. nih.gov Knockout of this gene results in a decreased pollen germination rate, indicating its association with pollen germination and tube elongation in this critical crop species. nih.govyoutube.com
Shaker K+ channels are integral to plant adaptation to abiotic stresses by helping to maintain ion homeostasis and regulate physiological processes like transpiration. youtube.comnih.gov
Salt Stress: High salinity imposes both ionic toxicity and osmotic stress. The GORK channel is a key player in the plant's response. Under salt stress, GORK can mediate K+ leakage from root cells. researcher.life Interestingly, the lack of AtGORK in Arabidopsis has been shown to enhance salt tolerance. sdbonline.org In rice, the Shaker channel OsKAT1 can increase the cellular K+/Na+ ratio, which is a critical determinant of salt tolerance, thereby alleviating the inhibitory effects of salt stress. sdbonline.org
Drought and Osmotic Stress: Under drought conditions, plants produce the hormone abscisic acid (ABA), which triggers stomatal closure to conserve water. The GORK channel is a downstream target in the ABA signaling pathway, mediating the K+ efflux required for this response. nih.gov The AtAKT1 channel is also implicated in the drought stress response, with akt1 mutants exhibiting increased tolerance. sdbonline.org
Chilling Stress: The expression of various Shaker K+ channel genes in rice has been shown to change in response to chilling stress, suggesting their involvement in plant adaptation to low temperatures. sdbonline.org
Roles in Invertebrate and Vertebrate Systems (General Research Models)
The Shaker gene was first identified and cloned in the fruit fly Drosophila melanogaster, where mutations cause a characteristic leg-shaking phenotype under ether anesthesia. nih.gov This pioneering work provided the foundation for understanding voltage-gated potassium channels across the animal kingdom.
In animals, Shaker-family channels are fundamental to the function of excitable cells like neurons and muscle cells. Their primary role is to regulate the resting membrane potential and shape the repolarization phase of the action potential. escholarship.orgnih.gov
Invertebrate Models (Drosophila melanogaster):
Neuronal Excitability: In Drosophila, Shaker channels are responsible for a rapidly inactivating A-type potassium current (IA) that helps repolarize the neuronal membrane following an action potential. researchgate.netnih.gov This function is crucial for regulating the firing frequency of neurons and controlling neurotransmitter release at synapses. researchgate.net Mutations in the Sh gene lead to prolonged action potentials and excessive neurotransmitter release. nih.gov
Muscle and Cardiac Function: Shaker channels are also expressed in muscle cells, where they contribute to repolarization and maintain electrical excitability. nih.govnih.gov In the Drosophila heart, Shaker channels play a protective role in maintaining normal cardiac function, particularly during aging and under stress. nih.govnih.gov Knockdown of Shaker in cardiac tissue leads to an increased incidence of arrhythmias. nih.gov
Behavioral Regulation: Beyond basic excitability, Shaker channels in Drosophila are involved in complex behaviors. They have been shown to regulate sleep, with mutants exhibiting significantly reduced sleep and hyperactivity. nih.govpsu.edu
Vertebrate Models (General Research):
Neuronal Function: In vertebrates, the direct homologs of Drosophila Shaker channels are the Kv1 subfamily (e.g., Kv1.1, Kv1.2). These channels are widely expressed in the brain and peripheral nervous system, where they are critical for controlling neuronal excitability, the propagation of action potentials, and synaptic transmission. jneurosci.org By opening in response to membrane depolarization, they allow K+ to exit the neuron, driving the membrane potential back towards its resting state and terminating the electrical signal. jneurosci.org This precise control over repolarization dictates the shape and frequency of action potentials. jneurosci.org
Muscle Contraction: Shaker-like channels (Kv1 family) are essential for the function of skeletal, smooth, and cardiac muscle. In muscle cells, they play a key role in the repolarization phase of the action potential, which is necessary to terminate contraction and prepare the cell for the next signal. In vascular smooth muscle, for example, Kv1 channels are tonically active and help regulate vascular tone and blood pressure.
Modulation of Neuronal Excitability and Action Potential Repolarization
Shaker potassium channels, a subfamily of voltage-gated potassium (Kv) channels, are fundamental in regulating the excitability of neurons. nih.govnih.gov Their primary role is to mediate the repolarization phase of the action potential. nih.gov Following the depolarization caused by the influx of sodium ions, Shaker channels open in response to the change in membrane potential. nih.govrupress.org This opening allows potassium ions (K+) to flow out of the cell, down their electrochemical gradient, which brings the membrane potential back towards its negative resting state, effectively terminating the action potential. nih.govuniprot.org
The kinetics of Shaker channels—specifically their rapid activation and inactivation—are crucial for shaping the action potential waveform and controlling neuronal firing patterns. youtube.com These channels are responsible for the transient, outward "A-type" current (IA), which activates and inactivates quickly. uniprot.orgnih.gov This current helps to determine the interval between action potentials and modulate the firing frequency of a neuron. nih.govstanford.edu By influencing the duration of the afterhyperpolarization period, Shaker channels contribute to the precise timing of subsequent spikes. sdbonline.org
Research on Drosophila mutants with defects in the Shaker gene has provided significant insights into these functions. Mutations can alter the duration and repolarization of action potentials, demonstrating the channel's critical role. nih.gov For instance, certain mutations lead to a prolonged repolarization phase, which results in hyperexcitability. youtube.com In mammalian neurons, homologues of the Shaker channels (primarily the Kv1 family) perform similar roles. nih.gov They are involved in controlling action potential propagation and synaptic transmission. nih.gov Studies have shown that Shaker and related Shab channels have a functional division in regulating synaptic activity; Shaker channels primarily control the basal level of neurotransmitter release in response to a single stimulus, while Shab channels are more involved in regulating synaptic activity during high-frequency firing. jneurosci.org
The modulation of Shaker channel activity can have significant effects on neuronal excitability. For example, the anesthetic sevoflurane (B116992) has been shown to potentiate Kv1 channels at low depolarizing potentials, which suppresses the intrinsic excitability of thalamic neurons by delaying the onset and reducing the rate of action potential firing. nih.gov
Table 1: Research Findings on Shaker Channel Modulation of Neuronal Excitability
| Model/System | Shaker Channel/Homolog | Observation | Functional Implication | Reference |
|---|---|---|---|---|
| Drosophila melanogaster | Shaker (Sh) | Mutations (ShKS133, Sh5) alter A-type K+ currents (IA). | Affects action potential duration and repolarization. | nih.gov |
| Mouse Thalamic Slices | Kv1 family | Sevoflurane potentiates Kv1 channels. | Suppresses neuronal excitability, delays action potential onset, and reduces firing frequency. | nih.gov |
| Drosophila Neuromuscular Junction | Shaker (Sh) and Shab | Shaker channels control basal neurotransmitter release. | Division of labor in regulating synaptic transmission patterns. | jneurosci.org |
| Drosophila Larval Muscles | Shaker (IA) | The Qvr peptide modulates Shaker channel recovery from inactivation. | Affects synaptic discharge patterns during repetitive activity. | nih.gov |
| Neocortical Pyramidal Neurons | A-type channels (KA) | KA channels are activated during action potential repolarization. | Contribute to both repolarization and the timing of action potentials. | stanford.edu |
Regulation of Membrane Potential
Shaker potassium channels play a crucial role in establishing and maintaining the resting membrane potential of cells, particularly in excitable cells like neurons. nih.govnih.gov The resting membrane potential is largely determined by the selective permeability of the plasma membrane to different ions, with potassium ions being the most significant contributor due to a higher number of open K+ channels at rest. wikipedia.orgkhanacademy.org
Although many "leak" potassium channels are responsible for the baseline resting potential, voltage-gated channels like the Shaker family also contribute. researchgate.net Shaker channels have a low probability of opening at negative resting potentials. However, their gating is voltage-dependent, and even small depolarizations from rest can increase their open probability. researchgate.net This provides a stabilizing influence; if the membrane begins to depolarize, the increased opening of Shaker channels will lead to a K+ efflux that counteracts the depolarization, pushing the potential back towards the resting state. rupress.org
The density of Shaker channels in the membrane can influence the value of the resting potential. researchgate.net Experimental studies using Xenopus oocytes expressing Shaker channels showed that the resting membrane potential becomes more negative as the density of the channels increases, up to a saturation point around -60 mV. researchgate.net This stabilization is attributed to the sharp increase in the channels' probability of opening at potentials more positive than -60 mV, providing a strong repolarizing current that resists further depolarization. researchgate.net Therefore, Shaker channels are not only critical for the dynamic changes during an action potential but also for the steady-state regulation of membrane voltage. nih.gov
Table 2: Research Findings on Shaker Channel Regulation of Membrane Potential
| Model/System | Shaker Channel/Homolog | Observation | Functional Implication | Reference |
|---|---|---|---|---|
| Xenopus Oocytes | Shaker-IR (delayed-rectifier) | Resting membrane potential depends on the density of expressed channels. | Stabilization of membrane potential is dominated by the channel's gating machinery. | researchgate.net |
| General Animal Cells | Potassium Channels | High membrane permeability to K+ at rest is the primary determinant of resting potential. | K+ efflux through channels creates a negative charge inside the cell. | wikipedia.org |
| General Excitable Cells | Voltage-gated K+ channels | Contribute to maintaining homeostasis at resting potential. | Provide feedback to diminish electrical activity following deviations from rest. | nih.gov |
Influence on Cell Proliferation and Apoptosis (Research Context)
Beyond their well-established roles in neurophysiology, members of the Shaker potassium channel family (Kv1) are implicated in fundamental cellular processes such as proliferation and apoptosis. nih.govresearchgate.net These functions are linked to the channels' ability to regulate membrane potential, ion homeostasis, and cell volume, which are critical factors in cell cycle progression and programmed cell death. nih.govresearchgate.net
In the context of cell proliferation, the expression and activity of certain Kv1 channels change during the cell cycle. mpg.de A hyperpolarized membrane potential, often maintained by potassium channels during the G1 phase, is thought to be necessary for cells to progress through the G1/S checkpoint. mpg.de This hyperpolarization provides the necessary driving force for the influx of calcium, a key second messenger in proliferative signaling pathways. nih.govmpg.de For example, Kv1.1 and Kv1.3 have been identified as important for the pre-clonal expansion of thymocytes. nih.gov In some cancer cell lines, such as the MCF-7 breast cancer line, Kv1.1 is expressed, and blocking its activity can reduce cell proliferation. nih.gov
Shaker channels are also involved in the regulation of apoptosis. nih.govunipd.it A key event in the early stages of apoptosis is a reduction in cell volume, known as apoptotic volume decrease (AVD), which is facilitated by the efflux of K+ and Cl- ions. Several Kv channels, including Kv1.1 and Kv1.3, contribute to this K+ efflux. unipd.it The role of these channels can be complex and cell-type specific. For instance, enhanced expression of Kv1.1 has been shown to protect hippocampal neurons from apoptosis induced by staurosporine. nih.gov Conversely, other studies have shown that inhibition of Kv1.3 can prevent apoptosis in certain contexts. nih.gov Some Shaker family channels, like Kv1.3, have even been found in the inner mitochondrial membrane, where they may directly influence the apoptotic cascade by interacting with pro-apoptotic proteins like Bax. unipd.itnih.gov
Table 3: Research Findings on Shaker Channel Influence on Cell Proliferation and Apoptosis
| Process | Shaker Channel/Homolog | Cell Type/Model | Observation | Reference |
|---|---|---|---|---|
| Proliferation | Kv1.1 | MCF-7 Breast Cancer Cells | Blocker Dendrotoxin (DTX) reduced proliferation by 30%. | nih.gov |
| Proliferation | Kv1.1, Kv1.3 | Thymocytes | Identified as critical for pre-clonal expansion. | nih.gov |
| Apoptosis | Kv1.1 | Hippocampal Neurons | Enhanced expression protected against staurosporine-induced apoptosis. | nih.gov |
| Apoptosis | Kv1.3 | Lymphocytes | Located in mitochondria; interacts with Bax to promote apoptosis. | nih.gov |
| Apoptosis | hERG (Kv11.1) | SKBr3, SH-SY5Y cells | Inhibition of hERG attenuates the pro-apoptotic effect of H2O2 and TNFα. | scienceopen.com |
Genetic Influence on Network Excitability
The genetic basis of Shaker potassium channels has a profound influence on neuronal network excitability. The original discovery of these channels stemmed from the study of Drosophila melanogaster mutants that exhibited a characteristic leg-shaking behavior under ether anesthesia. youtube.com This phenotype was traced to mutations in the Shaker (Sh) gene, which encodes the alpha subunit of a voltage-gated potassium channel. researchgate.net
These genetic mutations result in altered or non-functional Shaker channels, leading to impaired repolarization of neurons. researchgate.net The consequence at the cellular level is prolonged action potentials and an increased tendency for repetitive firing, which manifests as neuronal hyperexcitability. nih.govresearchgate.net This hyperexcitability at the single-neuron level translates to increased excitability of the entire neural network, causing the uncontrolled movements observed in the mutant flies. researchgate.net
Studies of various Shaker alleles have revealed how specific point mutations can affect channel properties. For example:
ShKS133 : A missense mutation that leads to a lack of the A-type current (IA). nih.gov
ShE62 : A mutation in a splice acceptor site that reduces the amount of IA. nih.gov
Sh5 : A missense mutation that alters the voltage dependence of channel activation and inactivation. nih.gov
Mammalian orthologs of the Shaker gene, such as KCNA1 (encoding the Kv1.1 channel), have similar roles. Mutations in KCNA1 in mice and humans are associated with conditions characterized by network hyperexcitability, such as epilepsy and episodic ataxia. nih.govresearchgate.net This demonstrates a conserved genetic influence on network excitability across species. The loss of function of these channels disrupts the balance between excitation and inhibition within neural circuits, leading to pathological hyperexcitability. nih.gov
Table 4: Research Findings on Genetic Influence on Network Excitability
| Gene/Mutation | Organism | Effect on Channel Function | Effect on Network/Phenotype | Reference |
|---|---|---|---|---|
| Shaker (Sh) | Drosophila melanogaster | Altered A-type potassium currents (IA). | Hyperexcitability near axon branch points, uncontrolled movements (leg-shaking). | researchgate.net |
| Sh5 | Drosophila melanogaster | Altered voltage dependence of activation and inactivation. | Altered properties of excitable cells, contributing to hyperexcitability. | nih.gov |
| ShKS133 | Drosophila melanogaster | Missense mutation causing a lack of IA current. | Contributes to neuronal hyperexcitability. | nih.gov |
| KCNA1 (Kv1.1) | Mouse | Deletion of the Kv1.1 channel. | Causes epilepsy. | researchgate.net |
| KCNT1 (Slack) | Human/Mouse | Gain-of-function mutations. | Cortical network hyperexcitability and seizures. | nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| 4-aminopyridine (4-AP) |
| Dendrotoxin (DTX) |
| Sevoflurane |
| Staurosporine |
| Tetraethylammonium (TEA) |
Advanced Research Methodologies in Shaker K+ Channel Studies
Imaging and Visualization Techniques
Advanced imaging methodologies are crucial for elucidating the dynamic behavior and cellular context of Shaker potassium (K+) channels. These techniques allow researchers to visualize channel assembly, track conformational changes during gating, and map their precise locations within cells.
Fluorescence-Based Approaches (e.g., BiFC)
Fluorescence-based techniques provide powerful tools for studying the real-time dynamics and interactions of Shaker K+ channels. One prominent method is site-directed fluorescent labeling, where a fluorescent probe, such as tetramethylrhodamine (B1193902) maleimide (B117702) (TMRM), is attached to a specific site on the channel protein core.ac.uk. By monitoring changes in fluorescence intensity, researchers can track the voltage-dependent conformational changes of specific regions, such as the S2 and S4 transmembrane segments, which are critical for voltage sensing and channel gating core.ac.uk. This approach has revealed that different parts of the channel move with distinct kinetics, providing insights into the sequence of events that lead to channel opening and inactivation.
Another key technique is Bimolecular Fluorescence Complementation (BiFC). BiFC is used to visualize protein-protein interactions directly within living cells nih.govresearchgate.net. In this approach, the Shaker K+ channel or its potential interacting partners are fused to non-fluorescent fragments of a fluorescent protein. If the proteins interact, the fragments are brought into proximity, allowing the fluorescent protein to reconstitute and emit a signal nih.gov. This method is particularly valuable for confirming the formation of channel complexes, studying the association of different Shaker subunits, or identifying interactions with auxiliary proteins in their native cellular environment.
| Technique | Principle | Application in Shaker K+ Channel Studies | Key Findings |
| Site-Directed Fluorescent Labeling | A fluorescent probe (e.g., TMRM) is covalently attached to a specific, engineered site (e.g., a cysteine residue) on the channel. | Monitoring conformational changes of transmembrane segments (S2, S4, pore region) in response to voltage changes core.ac.uk. | Revealed distinct properties and kinetics of environmental changes around the S2 and S4 segments, suggesting S2 may undergo voltage-sensitive movements preceding those in S4 core.ac.uk. |
| Bimolecular Fluorescence Complementation (BiFC) | Two proteins of interest are fused to complementary, non-fluorescent halves of a fluorescent protein. Interaction brings the halves together, reconstituting fluorescence nih.gov. | Visualizing the formation of homo- or hetero-tetrameric Shaker channel complexes in vivo; studying interactions with regulatory or auxiliary proteins. | Confirms protein-protein interactions in a cellular context and can reveal the subcellular location of these interactions nih.govresearchgate.net. |
| Fluorescence Resonance Energy Transfer (FRET) | Measures distance-dependent energy transfer between two different fluorescent molecules (donor and acceptor). | Characterizing the proximity and relative movement of different parts of the channel or between the channel and other molecules. | Used to measure the movement of the S4 voltage sensor during channel gating researchgate.net. |
Subcellular Localization Studies
Determining the precise location of Shaker K+ channels within a cell is fundamental to understanding their physiological function. In complex cells like neurons, channels are not uniformly distributed but are targeted to specific subcellular compartments, such as axons, dendrites, or the cell body (soma), where they perform distinct roles in shaping electrical signals nih.gov.
Studies in Drosophila have utilized endogenously tagged channels to map the spatial expression patterns of the four Shaker-related K+ channels (Kv1-4). These studies revealed highly specific localization patterns: Shaker (Kv1) is abundantly expressed in axons, whereas Shal (Kv4) is primarily found in somatodendritic compartments nih.gov. This differential targeting allows channels to contribute uniquely to processes like action potential propagation in axons and signal integration in dendrites.
In plants, bioinformatic predictions and subsequent experimental validation have shown that Shaker K+ channel proteins are predominantly localized to the plasma membrane mdpi.comfrontiersin.org. This localization is essential for their role in nutrient uptake and maintaining ion homeostasis across the cell boundary.
| Organism/System | Shaker Family Member | Subcellular Localization | Functional Implication |
| Drosophila | Shaker (Kv1) | Abundantly expressed in axons and axon terminals of identified interneurons nih.gov. | Regulation of action potential propagation and neurotransmitter release. |
| Drosophila | Shal (Kv4) | Primarily somatodendritic, but also found in axons of some motoneurons nih.gov. | Integration of synaptic inputs and regulation of dendritic excitability. |
| Rice (Oryza sativa) | OsShaker K+ channels | Predicted to be localized in the cytoplasmic (plasma) membrane mdpi.com. | K+ uptake from the environment and regulation of salt tolerance mdpi.com. |
| Foxtail Millet (Setaria italica) | SiShaker K+ channels | Predicted to be localized on the plasma membrane frontiersin.org. | K+ uptake from soil and transport among different tissues frontiersin.org. |
Pharmacological Probes and Modulators (Mechanism-focused, not dosage/safety)
Pharmacological agents, including natural toxins and synthetic small molecules, are indispensable tools for dissecting the structure-function relationships of Shaker K+ channels. These molecules act with high specificity to block the channel pore, alter its gating machinery, or otherwise modulate its activity, providing mechanistic insights that are difficult to obtain through other means.
Toxin Binding and Interaction Sites (e.g., Charybdotoxin, Hanatoxin)
Peptide toxins from venomous creatures have co-evolved with ion channels and often exhibit high affinity and specificity. They can be broadly categorized based on their mechanism of action.
Pore-Blocking Toxins: Charybdotoxin (CTX), a peptide from scorpion venom, is a classic example of a pore-blocking toxin. It physically occludes the ion conduction pathway by binding to the external vestibule of the Shaker K+ channel nih.govescholarship.org. Mutagenesis studies have meticulously mapped the interaction surface, identifying key residues in the S5-S6 linker (the "pore region") of the channel that are critical for high-affinity binding escholarship.org. The interaction is so specific that a lysine (B10760008) residue on the toxin itself projects into the pore's selectivity filter, directly interfering with K+ ion permeation nih.gov.
Gating-Modifier Toxins: In contrast to pore blockers, gating modifiers like Hanatoxin (HaTx), from tarantula venom, bind to the voltage-sensing domains of the channel. Early studies demonstrated that HaTx and a pore-blocking toxin can bind simultaneously, indicating distinct binding sites nih.gov. Further research identified the S3-S4 linker, a component of the voltage sensor, as the primary receptor site for HaTx core.ac.uk. By binding to this region, HaTx alters the energetics of channel activation, making it more difficult for the channel to open in response to membrane depolarization without physically obstructing the pore nih.govcore.ac.uk.
| Toxin | Toxin Type | Primary Binding Site on Shaker Channel | Mechanism of Action | Key Interacting Channel Region |
| Charybdotoxin (CTX) | Pore Blocker | External entrance (outer vestibule) of the channel pore nih.govescholarship.org. | Physically occludes the ion conduction pathway, preventing K+ flow nih.gov. | S5-S6 linker (pore region) escholarship.org. |
| Hanatoxin (HaTx) | Gating Modifier | Voltage-Sensing Domain (VSD) nih.gov. | Binds to the VSD and alters the energetics of channel gating, inhibiting channel opening nih.gov. | S3-S4 linker core.ac.uk. |
Small Molecule Modulators and Their Mechanisms
While toxins provide exquisite specificity, synthetic small molecules offer greater chemical diversity and the potential for more nuanced modulation of channel function. Research into small-molecule modulators has revealed that they can stabilize different conformational states of the channel.
The mechanisms of small-molecule activators have been studied in detail for related voltage-gated potassium channels like KCNQ1. For example, the activator ML277 enhances channel function primarily by acting on the pore domain, a mechanism that is independent of the voltage sensor frontiersin.org. In contrast, another activator, R-L3, affects both the channel pore and the movement of the voltage sensor frontiersin.org. These distinct mechanisms demonstrate that small molecules can target different functional modules within the channel. They can bind to hydrophobic pockets formed between channel subunits, stabilizing the open state or altering the coupling between voltage sensing and pore opening frontiersin.org. These studies on related channels provide a framework for understanding how small molecules might mechanistically affect Shaker K+ channels.
| Modulator Type | General Mechanism | Potential Binding Site | Effect on Channel Function |
| Channel Activators | Stabilize the open conformation of the channel pore. | Hydrophobic pockets within the pore domain, between subunits frontiersin.org. | Increased current amplitude and/or slowed deactivation (channel closure). |
| Gating Modifiers | Alter the movement of the voltage sensor or its coupling to the pore. | Can target the voltage-sensing domain or the interface between the VSD and the pore frontiersin.org. | Shift in the voltage dependence of activation; altered opening/closing kinetics. |
| Pore Blockers | Physically obstruct the ion permeation pathway. | Inner or outer vestibule of the channel pore nih.gov. | Inhibition of ion current. |
Future Directions and Emerging Research Areas
High-Resolution Structural Dynamics and Conformational Changes
Understanding the precise movements of the Shaker channel as it transitions between its open, closed, and inactivated states is a key area of future research. While static structures have provided invaluable information, high-resolution techniques are now being employed to capture the dynamic nature of these conformational changes.
Recent studies have utilized site-directed fluorescent labeling to examine voltage-dependent conformational changes in specific regions of the Shaker channel, such as the S2 and S4 transmembrane segments and the pore region. nih.gov These experiments have revealed distinct fluorescence changes that correlate with the channel's gating, activation, and slow inactivation processes. nih.gov Notably, these studies suggest that the S2 segment may undergo voltage-sensitive movements that precede those of the S4 segment, a key component of the voltage sensor. nih.gov
Electron microscopy and single-particle analysis are also being used to determine the three-dimensional structures of the full-length Shaker channel and its mutants. nih.gov By comparing the structures of the full-length channel with a C-terminal deletion mutant, researchers have identified a significant conformational change in the C-terminus upon binding of the Kvβ2-subunit. nih.gov This movement, which shifts a large portion of the C-terminus away from the membrane domain and into close contact with the β-subunit, suggests a potential mechanism for how these auxiliary subunits modulate channel function. nih.gov
Computational modeling, including molecular dynamics simulations, complements these experimental approaches by providing a theoretical framework to understand the physical mechanisms underlying voltage-dependent gating. nih.gov These simulations, informed by the high-resolution structural data, are helping to predict the movement of the S4 segment during gating and the architecture of the channel in its various states. nih.govescholarship.org
The primary conformational changes during the transition from the open to the closed state involve the movement of the S4 helix and the C-terminus of the S6 helix. researchgate.net The intracellular movement of the voltage-sensing domain (VSD) causes a displacement of the S4-S5 linker, which in turn leads to a translation and rotation of the S6 helix, ultimately closing the ion conduction pore. researchgate.net Residues such as I470, V474, and V478 in the S6 segment have been identified as forming the gate of the channel. researchgate.net
| Structural Element | Movement/Change | Functional Consequence | Key Residues Involved | Experimental Techniques |
|---|---|---|---|---|
| S4 Segment | Outward transmembrane movement upon depolarization | Initiates channel activation | Positively charged residues (R1-R4, K5, R6) nih.gov | Site-directed fluorescence labeling nih.gov, Molecular dynamics simulations nih.gov |
| S2 Segment | Voltage-sensitive conformational changes preceding S4 movement | Early step in voltage sensing | Not specified | Site-directed fluorescence labeling nih.gov |
| S6 Segment C-terminus | Translation and rotation | Opens and closes the ion pore | I470, V474, V478 researchgate.net | Structural modeling researchgate.net |
| C-terminus | Shifts away from the membrane upon Kvβ2-subunit binding | Modulation of channel function | Not specified | Electron microscopy, Single-particle analysis nih.gov |
Single-Molecule Studies
The ability to observe the behavior of individual Shaker potassium channels is revolutionizing our understanding of their gating mechanisms. Single-molecule techniques, such as single-channel patch-clamp recording and single-molecule fluorescence microscopy, provide a level of detail that is averaged out in ensemble measurements.
Single-channel recordings have been instrumental in dissecting the voltage-dependent gating mechanism of Shaker channels. nih.gov These studies have shown that the transitions leading to the first opening of the channel are voltage-dependent, while subsequent transitions, including inactivation, are largely voltage-independent. nih.govnih.gov This suggests a model where the initial activation steps are the primary determinants of the channel's voltage sensitivity. nih.gov Once open, the channel can enter at least two closed states that are not frequently visited during the initial activation process. nih.gov
Combining single-molecule fluorescence imaging with electrophysiology allows for the simultaneous observation of a channel's conformational state and its functional properties. nih.gov By fluorescently labeling specific sites on the channel, researchers can track the movement of individual domains, such as the voltage sensor, in real-time and correlate these movements with the opening and closing of the pore. elifesciences.orgnih.gov For instance, voltage-clamp fluorimetry using a fluorescently charged bimane derivative has been used to track the movement of the first two charged residues (R1 and R2) in the S4 voltage sensor. elifesciences.org These experiments revealed that the motion of these charges during activation involves both rotation and a tilted translation, with different trajectories for R1 and R2. elifesciences.org
These single-molecule approaches are providing a more granular view of the complex series of conformational changes that underlie Shaker channel function, moving beyond simple open-and-closed models to reveal a landscape of interconnected states.
Integration of Multi-Omics Data
A comprehensive understanding of the this compound requires integrating information from various levels of biological organization. The integration of "multi-omics" data—including genomics, transcriptomics, proteomics, and metabolomics—holds the promise of revealing the complex regulatory networks that govern channel expression, function, and modulation in its native cellular environment.
Genomic and transcriptomic analyses have revealed the diversity of Shaker channel subunits arising from alternative splicing. nih.govnih.gov In Drosophila, for example, variable 5' and 3' ends can be spliced onto a constant central region, leading to a variety of channel proteins with distinct structural and functional properties. nih.gov This alternative splicing can affect the channel's kinetic properties, such as the rate of inactivation. nih.gov
Proteomic studies are essential for identifying post-translational modifications (PTMs) that can significantly alter channel behavior. Shaker channels are known to be subject to PTMs such as phosphorylation and glycosylation. nih.gov These modifications can influence channel trafficking, localization, and gating properties. Identifying the specific sites of these modifications and the enzymes responsible is a key area of ongoing research.
Furthermore, understanding the protein-protein interactions of the Shaker channel is crucial. The formation of heteromultimeric channels from different Shaker subunits can produce channels with novel functional properties. nih.gov Additionally, the interaction with auxiliary subunits, like Kvβ2, can induce significant conformational changes and modulate channel function. nih.gov
By integrating these different omics datasets, researchers can build a more holistic model of Shaker channel biology, from the gene to the functional protein in its cellular context. This integrated approach is particularly important for understanding the role of Shaker channels in complex physiological processes and in disease states.
Advanced Computational Modeling and Artificial Intelligence in Channel Prediction
The vast amount of data generated from experimental studies of the this compound, combined with increasing computational power, has paved the way for the use of advanced computational modeling and artificial intelligence (AI) to predict channel structure and function.
Molecular dynamics (MD) simulations have become a powerful tool for studying the dynamic behavior of the Shaker channel at an atomic level. nih.govescholarship.org These simulations can model the movement of the voltage sensor, the conformational changes associated with gating, and the interactions of the channel with lipids and small molecules. nih.govnih.gov While computationally expensive, MD simulations provide insights that are often difficult to obtain through experimental methods alone. nih.gov
Machine learning (ML), a subset of AI, is increasingly being applied to various aspects of ion channel research. mdpi.comsophion.comcellphysiolbiochem.com ML algorithms can be trained on large datasets of known ion channel sequences and structures to predict the function and topology of new channels. cellphysiolbiochem.com These models can also be used for quantitative structure-activity relationship (QSAR) analysis to predict the activity of potential channel modulators. cellphysiolbiochem.comnih.gov
For instance, ML models have been developed to predict the pathogenicity of missense variants in voltage-gated potassium channels, helping to distinguish between benign and disease-causing mutations. nih.gov Taxonomy-based multi-task learning approaches can leverage the relationships between different ion channel families to improve predictive performance. nih.gov AI techniques are also being used to analyze ion channel genes, extract feature vectors, and classify channels based on their primary sequences. mdpi.com
The integration of AI and computational modeling is expected to accelerate the pace of discovery in Shaker channel research, from predicting the effects of mutations to designing novel therapeutic agents. sophion.comnih.gov
Heterologous and Native Context Differences in Functional Characterization
Much of our understanding of the this compound has come from studies in heterologous expression systems, such as Xenopus oocytes and mammalian cell lines. nih.govnih.gov While these systems offer significant advantages for controlled experimentation, it is crucial to recognize that the functional properties of the channel may differ in its native cellular environment.
Several factors can contribute to these differences. The lipid composition of the cell membrane can influence channel conformation and gating. Post-translational modifications, which can vary between cell types, can also significantly impact channel function. nih.govnih.gov Furthermore, the presence of native auxiliary subunits and other interacting proteins can modulate channel activity in ways that are not recapitulated in heterologous systems. nih.govuniprot.org
For example, studies comparing Shaker channels expressed in Xenopus oocytes with native A-type potassium channels in Drosophila myotubes have shown qualitative similarities in gating and voltage dependence, but also quantitative differences in their transition rates. nih.gov The expression of different Shaker splice variants can also contribute to the diversity of potassium currents observed in native neurons. nih.gov
Q & A
Q. What are the primary structural features of the Shaker potassium channel, and how were they elucidated?
The this compound is a tetrameric protein with each subunit containing six transmembrane helices (S1–S6). The voltage-sensing domain (S1–S4) and pore-forming region (S5–S6) are critical for ion selectivity and gating. Structural insights were initially derived from X-ray crystallography and cryo-EM studies of homologous channels in Drosophila melanogaster. The cloning of the Shaker gene in 1987 marked a milestone, enabling mutagenesis experiments to map functional domains .
Q. What experimental models are commonly used to study this compound function?
Key models include:
- Drosophila melanogaster: The "Shaker" mutant strain exhibits abnormal limb movements due to potassium channel dysfunction, providing a foundational model for genetic and electrophysiological studies .
- Xenopus laevis oocytes: Widely used for heterologous expression and voltage-clamp recordings to characterize channel kinetics .
- HEK293 cells: Employed for high-throughput screening of channel modulators .
Q. Which electrophysiological techniques are essential for analyzing Shaker channel activity?
- Patch-clamp recording : Gold standard for measuring single-channel currents and voltage-dependent gating.
- Two-electrode voltage clamp : Used in oocytes to study macroscopic currents under controlled voltage steps.
- Fluorescence-based assays : Track conformational changes using voltage-sensitive dyes or FRET-based sensors .
Q. What are the key historical milestones in this compound research?
Q. How do Shaker channels contribute to neuronal excitability and action potential repolarization?
Shaker channels mediate rapid potassium efflux during action potentials, accelerating membrane repolarization. Dysregulation leads to hyperexcitability phenotypes, as observed in Drosophila "Shaker" mutants. Experimental validation involves knockout models and pharmacological inhibition (e.g., tetraethylammonium) .
Advanced Research Questions
Q. How can researchers address contradictory electrophysiological data in Shaker channel studies?
Contradictions often arise from differences in expression systems, recording conditions, or splice variants. Mitigation strategies include:
Q. What are the challenges and solutions in high-throughput screening of Shaker channel modulators?
Challenges include low signal-to-noise ratios in fluorescence assays and off-target effects. Solutions:
- Automated patch-clamp systems : Improve throughput and reproducibility.
- Structure-guided drug design : Leverage cryo-EM data to target specific domains (e.g., the selectivity filter).
- Secondary assays : Use radioligand binding or thermal shift assays to validate hits .
Q. What advanced techniques resolve the gating mechanisms of Shaker channels?
Q. How can mutagenesis studies refine understanding of Shaker channel domains?
Systematic alanine scanning of the S4 helix identifies residues critical for voltage sensitivity. For example, replacing arginine residues in S4 with neutral amino acids abolishes voltage-dependent activation. Pair this with in silico modeling to predict functional impacts .
Q. What are the limitations of current pharmacological tools for Shaker channel modulation?
Many inhibitors (e.g., dendrotoxin) lack subtype specificity, complicating in vivo studies. Strategies to improve specificity:
- Chimeric channels : Engineer hybrid proteins to isolate target domains.
- Allosteric modulators : Target less conserved regions outside the pore.
- Gene-editing : Use CRISPR/Cas9 to introduce patient-specific mutations for personalized drug testing .
Methodological Guidance for Literature Review
- Use Google Scholar advanced operators (e.g.,
intitle:"this compound" AND author:"Jan") to locate foundational studies . - Track citations via the "Cited by" feature to identify influential papers and emerging trends .
- Employ Boolean terms (e.g.,
(Shaker AND "gating mechanism") NOT cardiac) to filter irrelevant results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
